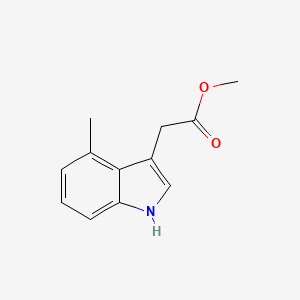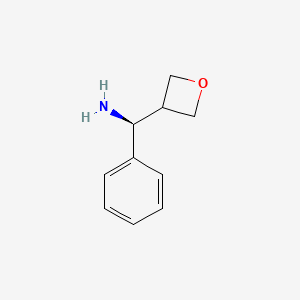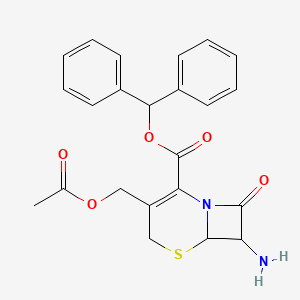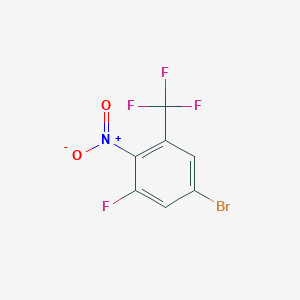
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid is a 4-aryl piperidine compound. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound plays a crucial role in optimizing the 3D orientation of degraders, which is essential for effective ternary complex formation and drug-like properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Coupling with Benzoic Acid: The protected piperidine is then coupled with benzoic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The Boc group can be removed through hydrolysis under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine ring and benzoic acid, which can be further utilized in different applications .
科学研究应用
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Plays a role in the study of protein-protein interactions and the development of PROTACs for targeted protein degradation.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
相似化合物的比较
Similar Compounds
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but with a piperazine ring instead of piperidine.
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring with a different substitution pattern.
Uniqueness
4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid is unique due to its specific structure that provides semi-flexibility, making it an ideal linker for PROTAC development. Its ability to optimize the 3D orientation of degraders sets it apart from other similar compounds .
属性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-14(9-11-19)18-13-6-4-12(5-7-13)15(20)21/h4-7,14,18H,8-11H2,1-3H3,(H,20,21) |
InChI 键 |
HGKPTBZASHLJQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B12289925.png)
![N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12289944.png)


![6,7-dimethoxy-3-(4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12289967.png)
![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)
![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)
![2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12289978.png)





